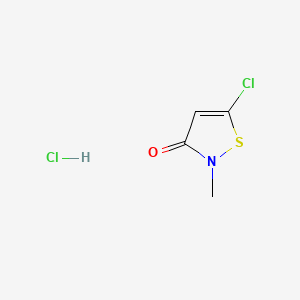

5-Chloro-2-methyl-2H-isothiazol-3-one hydrochloride

Descripción general

Descripción

5-Chloro-2-methyl-2H-isothiazol-3-one hydrochloride: is a chemical compound with the molecular formula C4H5Cl2NOS and a molecular weight of 186.06 g/mol . It is a derivative of isothiazolidin-3-one and is known for its antimicrobial properties . This compound is commonly used as a biocide in various industrial applications, including water treatment, paints, and personal care products .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-methyl-2H-isothiazol-3-one hydrochloride typically involves the cyclization of amides derived from carboxylic acid precursors . The reaction conditions often include the use of chlorinating agents and controlled temperatures to ensure the formation of the desired isothiazolone ring structure.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar cyclization reactions. The process is optimized for high yield and purity, often involving multiple purification steps to remove impurities and by-products .

Análisis De Reacciones Químicas

Types of Reactions:

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, peracids.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Amines, thiols, alcohols.

Major Products:

Oxidation Products: Sulfoxides, sulfones.

Reduction Products: Dechlorinated isothiazolones.

Substitution Products: Various substituted isothiazolones depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

5-Chloro-2-methyl-2H-isothiazol-3-one hydrochloride is characterized by its ability to disrupt microbial cell function through the oxidation of thiol-containing residues in proteins and enzymes. This action leads to cell death and inhibition of microbial growth, making it a potent antimicrobial agent. The compound is particularly effective against both Gram-positive and Gram-negative bacteria, as well as fungi and yeast .

Chemistry

In organic synthesis, this compound serves as a reagent for preparing various isothiazolone derivatives. Its unique chemical structure allows for versatile applications in creating new compounds with potential biological activities .

Biology

The compound is extensively utilized in biological research to investigate its antimicrobial properties. Studies have demonstrated its efficacy against a variety of microorganisms, making it valuable for understanding microbial resistance and developing new antimicrobial agents .

Medicine

In the medical field, this compound is being explored for applications in wound care and disinfectants. Its ability to kill bacteria effectively makes it suitable for use in formulations aimed at preventing infections in clinical settings .

Industrial Applications

This compound is widely used in various industries:

- Water Treatment : It acts as a biocide in industrial water systems to control microbial growth.

- Personal Care Products : The compound is included in many cosmetic formulations to prevent microbial contamination.

- Paints and Adhesives : It is employed to enhance the shelf life of products by inhibiting microbial growth during storage .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against common pathogens:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

This study confirmed the compound's effectiveness against both bacteria and fungi, highlighting its potential use in various applications .

Case Study 2: Safety Assessment

A safety assessment conducted on the compound revealed that while it is effective as a biocide, it also poses risks such as skin irritation and potential allergic reactions. The assessment emphasized the need for proper handling and usage guidelines to minimize exposure risks .

Mecanismo De Acción

The antimicrobial activity of 5-Chloro-2-methyl-2H-isothiazol-3-one hydrochloride is primarily due to its ability to oxidize thiol-containing residues in proteins and enzymes of microorganisms . This oxidation disrupts the normal function of these proteins, leading to cell death. The compound targets both aerobic and anaerobic bacteria, as well as fungi and yeast .

Comparación Con Compuestos Similares

Methylisothiazolinone: Another isothiazolone derivative with similar antimicrobial properties.

2-Methyl-4-isothiazolin-3-one: A closely related compound often used in combination with 5-Chloro-2-methyl-2H-isothiazol-3-one.

Uniqueness: 5-Chloro-2-methyl-2H-isothiazol-3-one hydrochloride is unique due to its high efficacy as a biocide and its ability to function effectively at low concentrations. Its combination with other isothiazolones, such as methylisothiazolinone, enhances its antimicrobial spectrum and stability .

Actividad Biológica

5-Chloro-2-methyl-2H-isothiazol-3-one hydrochloride, commonly referred to as CMIT, is a biocide with significant antimicrobial properties. This compound is widely used in various industries, including cosmetics, water treatment, and industrial applications, due to its effectiveness against a broad spectrum of microorganisms.

Target of Action

CMIT primarily targets microbial growth by disrupting cellular functions. It acts as an antimicrobial agent, effectively inhibiting the growth of bacteria, fungi, and algae through its interactions with cellular components.

Mode of Action

The compound exerts its effects by oxidizing thiol-containing residues in microbial proteins and enzymes. This oxidation leads to the inactivation of essential cellular functions, ultimately resulting in cell death. The active sulfur moiety of CMIT is crucial for this process, as it can form reactive intermediates that interact with various nucleophiles within the cell .

CMIT's biochemical properties are characterized by its ability to disrupt key metabolic pathways in microorganisms. It interferes with:

- Cellular Metabolism: By inhibiting enzymes involved in metabolic processes.

- Gene Expression: Altering transcriptional activities within microbial cells.

- Cell Signaling Pathways: Disrupting communication pathways that regulate cell function .

Efficacy and Stability

The efficacy of CMIT can be influenced by environmental factors such as pH, temperature, and the presence of organic matter. In laboratory studies, it has been shown that CMIT's antimicrobial action can take time to manifest, particularly at lower concentrations or in complex matrices like biodiesel.

Clinical Studies on Respiratory Effects

Recent studies have highlighted potential respiratory health risks associated with inhalation exposure to CMIT/MIT (2-methylisothiazol-3-one). For instance, a study involving pediatric patients exposed to high-density inhalation of CMIT/MIT showed significant respiratory symptoms, including cough and dyspnea. The airborne levels estimated during these exposures ranged from 1.65 to 82 μg/m³ .

Toxicological Assessments

Toxicological studies have established the no observed adverse effect level (NOAEL) for CMIT/MIT at 2.8 mg/kg body weight/day. Acute toxicity assessments indicated that the oral lethal dose (LD50) ranges from 7.5 to 78.5 mg/kg in rats, with dermal LD50 values around 141 mg/kg . These findings underscore the need for careful handling and regulation of this compound.

Comparative Analysis

A comparison between CMIT and other isothiazolone derivatives reveals its unique efficacy:

| Compound | Antimicrobial Efficacy | Toxicity Profile |

|---|---|---|

| 5-Chloro-2-methyl-2H-isothiazol-3-one | High | Moderate (skin sensitizer) |

| Methylisothiazolinone (MIT) | Moderate | High (common skin sensitizer) |

| 2-Methyl-4-isothiazolin-3-one | Moderate | Low |

CMIT is noted for its high efficacy as a biocide even at low concentrations, making it particularly valuable in formulations requiring potent antimicrobial action .

Applications

Industrial Use

CMIT is extensively used in industrial applications such as:

- Water Treatment: Effective against biofilms and microbial contaminants.

- Cosmetics: Used as a preservative due to its bacteriostatic properties.

- Paints and Adhesives: Prevents microbial growth that can spoil products .

Research Applications

In biological research, it serves as a model compound for studying antimicrobial mechanisms and developing new biocidal agents.

Propiedades

IUPAC Name |

5-chloro-2-methyl-1,2-thiazol-3-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClNOS.ClH/c1-6-4(7)2-3(5)8-6;/h2H,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGVYUPIYFIVQDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=C(S1)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5Cl2NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26172-55-4 (Parent) | |

| Record name | 3(2H)-Isothiazolone, 5-chloro-2-methyl-, hydrochloride (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026530030 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5067219 | |

| Record name | 5-Chloro-2-methyl-2H-isothiazol-3-one hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5067219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26530-03-0 | |

| Record name | 3(2H)-Isothiazolone, 5-chloro-2-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26530-03-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3(2H)-Isothiazolone, 5-chloro-2-methyl-, hydrochloride (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026530030 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3(2H)-Isothiazolone, 5-chloro-2-methyl-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5-Chloro-2-methyl-2H-isothiazol-3-one hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5067219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-2-methyl-2H-isothiazol-3-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.403 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.